molecular formula C14H18N2O6 B13925825 Boc-(R)-3-Amino-3-(3-nitrophenyl)-propionic acid

Boc-(R)-3-Amino-3-(3-nitrophenyl)-propionic acid

Cat. No.: B13925825
M. Wt: 310.30 g/mol
InChI Key: UJQXURDTIAHRTB-NFJWQWPMSA-N
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Description

Boc-®-3-Amino-3-(3-nitrophenyl)-propionic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-Amino-3-(3-nitrophenyl)-propionic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of deprotected amino acids or other functionalized derivatives.

Scientific Research Applications

Boc-®-3-Amino-3-(3-nitrophenyl)-propionic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Boc-®-3-Amino-3-(3-nitrophenyl)-propionic acid involves its interaction with molecular targets through its functional groups. The Boc group provides protection during synthetic processes, while the nitrophenyl moiety can participate in various chemical reactions. The compound’s effects are mediated through pathways involving its amino and nitro groups, which can undergo transformations to yield biologically active derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Boc-®-3-Amino-3-(4-nitrophenyl)-propionic acid
  • Boc-®-3-Amino-3-(2-nitrophenyl)-propionic acid
  • Boc-®-3-Amino-3-(3-chlorophenyl)-propionic acid

Uniqueness

Boc-®-3-Amino-3-(3-nitrophenyl)-propionic acid is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C14H18N2O6

Molecular Weight

310.30 g/mol

IUPAC Name

(2R)-2-[amino-(3-nitrophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)10(12(17)18)11(15)8-5-4-6-9(7-8)16(20)21/h4-7,10-11H,15H2,1-3H3,(H,17,18)/t10-,11?/m1/s1

InChI Key

UJQXURDTIAHRTB-NFJWQWPMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C(C1=CC(=CC=C1)[N+](=O)[O-])N)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C(C(C1=CC(=CC=C1)[N+](=O)[O-])N)C(=O)O

Origin of Product

United States

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